molecular formula C19H23N3O3 B2687673 3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097894-04-5

3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No. B2687673
CAS RN: 2097894-04-5
M. Wt: 341.411
InChI Key: IREOOIXFWWHHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione, also known as CPI-455, is a chemical compound that belongs to the class of imidazolidinedione derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Anticancer Activity

One area of application involves the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including imidazolidine-2,4-diones, and their evaluation for anticancer activity. Kumar et al. (2013) reported the efficient synthesis of these derivatives and demonstrated their good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).

Antidepressant and Anxiolytic Activity

Czopek et al. (2010) synthesized 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives, demonstrating their high affinity for 5-HT(1A) and 5-HT(2A) receptors. The study highlighted the potential antidepressant and anxiolytic activity of these compounds, with one derivative showing more pronounced antidepressant-like effects than imipramine in animal models (Czopek et al., 2010).

ABCB1 Inhibitory and Antiproliferative Properties

Żesławska et al. (2019) focused on the ABCB1 inhibitory properties of imidazolidin-2,4‐dione derivatives, showing significant cytotoxic and antiproliferative properties against multidrug resistance cells. The study emphasized the potential of these compounds to inhibit cancer efflux pumps, enhancing the effectiveness of chemotherapeutic drugs (Żesławska et al., 2019).

Antimicrobial Activity

Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones with good antibacterial activity against gram-positive bacteria and excellent antifungal activity. This study highlights the potential of imidazolidine-2,4-dione derivatives as antimicrobial agents (Prasad et al., 2018).

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes . More detailed studies are required to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways

Result of Action

Piperidine derivatives are known to have various effects at the molecular and cellular levels . More detailed studies are needed to understand the specific effects of this compound.

Action Environment

properties

IUPAC Name

3-cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-17(12-14-4-2-1-3-5-14)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-7-16/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREOOIXFWWHHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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